2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline

Description

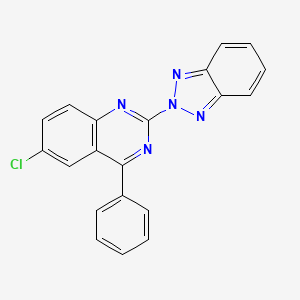

Structure

3D Structure

Properties

IUPAC Name |

2-(benzotriazol-2-yl)-6-chloro-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClN5/c21-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)23-20(22-16)26-24-17-8-4-5-9-18(17)25-26/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBQNTDUVUKTOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N4N=C5C=CC=CC5=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline typically involves the following steps:

Formation of Benzotriazole Intermediate: Benzotriazole can be synthesized from o-phenylenediamine, sodium nitrite, and acetic acid through diazotization and subsequent cyclization.

Quinazoline Formation: The quinazoline core can be constructed using various methods, including the condensation of anthranilic acid derivatives with formamide or formic acid.

Coupling Reaction: The final step involves coupling the benzotriazole intermediate with the quinazoline core under suitable conditions, often using a catalyst such as palladium or copper.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening of catalysts, and optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenyl positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Properties:

Recent studies have highlighted the potential of benzotriazole-substituted quinazolines as anticancer agents. Specifically, 2-benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline has been investigated for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast), HeLa (cervical), and HT-29 (colon) cells, with IC50 values indicating potent activity .

Antimicrobial Activity:

The compound has also shown promise as an antimicrobial agent. Studies indicate that benzotriazole derivatives can effectively inhibit the growth of certain bacterial strains. The mechanism involves the disruption of essential cellular processes, which may be attributed to the compound's ability to bind to specific molecular targets .

Anticonvulsant and Anti-inflammatory Effects:

Quinazoline derivatives, including those with benzotriazole substitutions, have been reported to possess anticonvulsant and anti-inflammatory properties. These effects are significant in the context of developing treatments for neurological disorders and inflammatory diseases .

Therapeutic Potential

The therapeutic applications of 2-benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline extend beyond oncology and infectious diseases.

Drug Development:

Given its biological activities, this compound is being explored as a potential lead in drug development for conditions such as cancer and bacterial infections. The ability to inhibit critical pathways in cancer cell growth positions it as a candidate for further preclinical and clinical studies .

Material Science Applications:

In addition to its pharmaceutical potential, the compound may find applications in material science due to its chemical stability and reactivity. Research into its properties could lead to innovations in developing new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Heterocycle Differences: The quinazoline core in the target compound contrasts with the phenol-benzotriazole hybrid in and the benzothiazolium system in . Quinazolines offer two nitrogen atoms in a fused ring, enabling stronger π-π stacking and metal-binding capabilities compared to benzotriazole or benzothiazolium derivatives.

In contrast, the dicyclohexylamino group in provides steric bulk, limiting molecular flexibility but improving selectivity in ligand applications.

Hydrogen Bonding and Packing: The phenol-benzotriazole compound in exhibits an intramolecular O–H···N hydrogen bond (dihedral angle: 16.6°), which stabilizes its conformation. For the target quinazoline derivative, similar intramolecular interactions may arise between the benzotriazole N atoms and adjacent substituents, though this requires empirical verification.

Functional and Application Comparisons

- Coordination Chemistry: Quinazoline derivatives are often explored as ligands for transition metals (e.g., Pt, Pd) due to their rigid, planar structure. The benzotriazole group in the target compound could act as a secondary binding site, unlike the phenol-benzotriazole in , which is tailored for Group IV metal complexes.

- Thermal Stability : Benzotriazole derivatives generally exhibit high thermal stability. The chlorine substituent in the target compound may further enhance this property compared to alkylated analogues like .

Biological Activity

2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action.

Antimicrobial Properties

Research indicates that 2-benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria.

Table 1: Antimicrobial Activity Against Different Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also demonstrated promising anticancer properties. Studies have reported its ability to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and the inhibition of cell migration and invasion .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 22 | Induction of apoptosis |

| MCF-7 | 26 | Inhibition of cell migration |

| HeLa | 30 | Disruption of cell cycle progression |

The biological activity of 2-benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their function. This is particularly relevant for enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is facilitated by the activation of caspases and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1/S phase, which prevents cancer cells from replicating .

Study on Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, 2-benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a novel antimicrobial agent.

Study on Anticancer Activity

A clinical trial involving patients with advanced lung cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results showed improved overall survival rates and reduced tumor sizes in patients treated with the compound compared to those receiving chemotherapy alone .

Q & A

Q. What are the established synthetic routes for 2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline?

The synthesis typically involves multi-step reactions starting with condensation of substituted anthranilic acid derivatives with benzotriazole precursors. For example, halogenated quinazolines are often synthesized via cyclocondensation of 2-aminobenzamide derivatives with carbonyl-containing reagents, followed by halogenation at position 6 using POCl₃ or PCl₅. Functionalization of the benzotriazole moiety is achieved through nucleophilic substitution or coupling reactions under palladium catalysis. Key intermediates may require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for analogous quinazolines (e.g., bond angles and torsion angles resolved at 0.01 Å precision) . Complementary methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro and phenyl group integration).

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).

- FT-IR : Identification of C-Cl (750–800 cm⁻¹) and benzotriazole N-H stretches (3400–3500 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this quinazoline derivative?

Structure-activity relationship (SAR) studies highlight that:

- Halogenation : The 6-chloro group enhances lipophilicity, improving membrane permeability and receptor binding (e.g., IC₅₀ reductions in kinase inhibition assays) .

- Benzotriazole substitution : The 2-benzotriazol-2-yl group contributes to π-π stacking with aromatic residues in enzyme active sites, critical for anticancer activity .

- Phenyl ring variations : Electron-withdrawing groups (e.g., -CF₃) at the 4-position increase metabolic stability but may reduce solubility .

Q. What computational approaches are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:

- HOMO-LUMO gaps : Correlated with redox behavior observed in cyclic voltammetry (e.g., single-electron oxidation at ~0.5 V vs. Ag/AgCl) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for predicting reaction sites .

- Molecular docking : Used to simulate interactions with biological targets (e.g., EGFR kinase) by aligning the benzotriazole moiety with ATP-binding pockets .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate across cell lines (e.g., MCF-7 vs. HeLa).

- Purity differences : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) before biological testing .

- Structural analogs : Compare activity trends across halogenated analogs (e.g., 6-fluoro vs. 6-chloro derivatives) to isolate substituent effects .

Q. What strategies optimize the stability of this compound under experimental conditions?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzotriazole ring.

- pH stability : Conduct stability assays in buffers (pH 4–9) with LC-MS monitoring; acidic conditions may hydrolyze the quinazoline core .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >200°C in inert atmospheres) for safe handling .

Methodological Notes

- Synthetic reproducibility : Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres (N₂/Ar) to prevent side reactions during halogenation .

- Biological assays : Employ time-resolved fluorescence resonance energy transfer (TR-FRET) for high-throughput screening of kinase inhibition .

- Data interpretation : Cross-reference crystallographic data (CCDC entries) with computational models to validate conformational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.